molecular formula C20H20N2O2 B3006726 N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide CAS No. 2034337-45-4

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide

Cat. No. B3006726
CAS RN: 2034337-45-4
M. Wt: 320.392
InChI Key: DTZQYGDRFSLTOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide, also known as Furosemide, is a potent diuretic drug that is widely used in the treatment of various medical conditions, such as hypertension, heart failure, and edema. This compound is a member of the sulfonamide family and is characterized by its strong ability to inhibit the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and decreased fluid retention.

Mechanism Of Action

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide is based on its ability to inhibit the reabsorption of sodium and chloride ions in the kidneys, specifically in the thick ascending limb of the loop of Henle. This leads to increased excretion of these ions in the urine, which in turn leads to increased water excretion and decreased fluid retention. N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide also has a vasodilatory effect, which can lead to decreased blood pressure.
Biochemical and Physiological Effects:
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide has several biochemical and physiological effects on the body, including increased urine output, decreased fluid retention, decreased blood pressure, and decreased plasma volume. It also has an effect on electrolyte balance, specifically by increasing the excretion of sodium, chloride, potassium, and calcium ions in the urine. N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide can also lead to metabolic alkalosis, as it increases the excretion of hydrogen ions in the urine.

Advantages And Limitations For Lab Experiments

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide has several advantages for use in laboratory experiments, specifically in the study of renal function and electrolyte balance. It is a potent diuretic that can be used to induce changes in urine output and electrolyte excretion, and it has a well-established mechanism of action. However, N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide also has several limitations, including the potential for side effects such as hypokalemia, metabolic alkalosis, and dehydration, which can affect the validity of experimental results.

Future Directions

There are several potential future directions for research on N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide, including the development of new formulations and delivery methods, the investigation of its effects on other physiological systems, and the study of its potential use in the treatment of other medical conditions. Additionally, further research is needed to fully understand the mechanisms underlying N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide's effects on renal function and electrolyte balance, as well as its potential long-term effects on the body.

Synthesis Methods

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide is a complex process that involves several steps, including the reaction of 3-amino-4-cyanopyridine with furfurylamine, followed by the reaction of the resulting intermediate with 2-phenylbutyric acid chloride. The final product is obtained after purification and isolation of the crude mixture.

Scientific Research Applications

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide has been extensively studied in the field of pharmacology and has been shown to have a wide range of applications in clinical medicine. It is commonly used to treat hypertension, heart failure, and edema, and has also been shown to be effective in the management of acute renal failure, hypercalcemia, and hyperkalemia. In addition, N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide has been studied in the treatment of various pulmonary diseases, such as asthma and chronic obstructive pulmonary disease (COPD), due to its ability to reduce pulmonary edema and improve lung function.

properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-2-18(16-6-4-3-5-7-16)20(23)22-13-15-8-9-19(21-12-15)17-10-11-24-14-17/h3-12,14,18H,2,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZQYGDRFSLTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide

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